molecular formula C18H17N3O2S2 B2590588 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide CAS No. 1243058-35-6

2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide

Cat. No.: B2590588
CAS No.: 1243058-35-6
M. Wt: 371.47
InChI Key: QCYHQAYEHFAIOU-UHFFFAOYSA-N
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Description

2-{[4-(Methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamides represent a significant class of bioactive compounds known for their broad spectrum of pharmacological activities. They function as key scaffolds in compounds with antibacterial properties, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond their antibacterial role, sulfonamide structures are also explored for other therapeutic areas, including anti-inflammatory applications and enzyme inhibition . The specific structure of this compound, featuring a pyridine-sulfonamide core linked to a methylsulfanylphenyl group and a phenyl ring, suggests potential as a valuable intermediate for designing novel enzyme inhibitors or for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to probe biological pathways or as a building block in the development of new molecular entities. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylsulfanylanilino)-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-16-11-9-14(10-12-16)20-18-17(8-5-13-19-18)25(22,23)21-15-6-3-2-4-7-15/h2-13,21H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHQAYEHFAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Sulfonamide Formation

The core sulfonamide group is synthesized via nucleophilic substitution. A primary amine reacts with a sulfonyl chloride derivative under basic conditions :

  • Reagents : 4-(methylthio)phenylamine reacts with pyridine-3-sulfonyl chloride.

  • Conditions : Triethylamine (TEA) or N-methylmorpholine (NMM) in dichloromethane (DCM) at 20–50°C for 1–24 hours .

  • Mechanism : The amino nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, forming the sulfonamide bond.

Aromatic Coupling Reactions

The pyridine and phenyl rings undergo Suzuki-Miyaura or Ullmann-type couplings for derivatization:

  • Example : Reaction with aryl halides (e.g., iodobenzene) in the presence of K2_2CO3_3 and Pd catalysts in DMF at 80°C .

Methylsulfanyl Oxidation

The methylsulfanyl (-SMe) group is oxidized to sulfone (-SO2_2Me) under controlled conditions:

  • Reagents : Hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) in acetic acid .

  • Impact : Enhances electrophilicity and binding affinity in biological targets .

Amine Alkylation/Acylation

The aromatic amine undergoes alkylation or acylation to modify solubility or activity:

  • Reagents : Acetyl chloride or methyl iodide in THF with NaH .

  • Yield : ~70–85% under anhydrous conditions .

Reaction Conditions and Optimization

Reaction Type Reagents/Conditions Solvent Temperature Yield Source
Sulfonamide formation4-(methylthio)phenylamine + pyridine-3-sulfonyl chloride, TEADCM25°C78%
Aryl couplingAryl iodide, K2_2CO3_3, Pd(PPh3_3)4_4DMF80°C65%
Methylsulfanyl oxidationH2_2O2_2, acetic acidH2_2O60°C90%
Amine acylationAcetyl chloride, NaHTHF0°C → RT82%

Mechanistic Insights

  • Nucleophilic Substitution : The amino group’s lone pair attacks sulfonyl chlorides, displacing chloride and forming a stable sulfonamide .

  • Oxidative Pathways : The thioether (-SMe) is oxidized stepwise to sulfoxide (-SOMe) and sulfone (-SO2_2Me) via radical intermediates .

  • Coupling Reactions : Palladium catalysts facilitate cross-coupling by oxidative addition and transmetallation steps.

Biological Activity and Reactivity

The compound inhibits bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), a folate precursor . Its methylsulfanyl group enhances membrane permeability, while the sulfonamide moiety directly interacts with the enzyme’s active site .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Profile
2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamideSulfonamide, methylsulfanyl, pyridineHigh electrophilicity at sulfonamide; oxidizable thioether
N-(3-aminoquinoxalin-2-yl)sulfonamideQuinoxaline, sulfonamideEnhanced π-π stacking; reduced solubility
4-(methylsulfonyl)benzenesulfonamideSulfone, sulfonamideHigher polarity; limited membrane diffusion

Scientific Research Applications

Anti-inflammatory Applications

One of the prominent applications of this compound is in the design of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Research indicates that derivatives of this compound exhibit significant COX-2 inhibitory activity, with selectivity indices ranging from 42.3 to 508.6 and IC50 values between 0.07 and 0.39 µM . The structure allows for effective interaction with the COX-2 active site, enhancing its potential as an anti-inflammatory agent.

Table 1: COX Inhibition Data of Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index
Compound A0.07508.6
Compound B0.15300.4
Compound C0.3942.3

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness as a dihydropteroate synthase inhibitor, which is crucial for bacterial survival . The sulfonamide component contributes to its antibacterial activity by disrupting folic acid synthesis in bacteria.

Antimicrobial Evaluation

In vitro studies have shown that certain derivatives possess significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.

Table 2: Antimicrobial Activity Results

StrainActivity ObservedMIC (µg/mL)
Staphylococcus aureusYes25
Escherichia coliMild100
Pseudomonas aeruginosaNoN/A

Anticancer Potential

Research into the anticancer properties of this compound is ongoing, with studies indicating that it may act as a microtubule-targeting agent in drug-resistant cancers . The ability to modify the chemical structure allows for enhanced efficacy against various cancer cell lines.

Case Study: Microtubule-Targeting Agents

In a recent study, derivatives were synthesized and evaluated for their ability to inhibit microtubule dynamics, which is crucial for cancer cell division. The results showed promising activity against resistant cancer types, suggesting that further development could lead to effective treatments for challenging malignancies.

Comparison with Similar Compounds

(a) 3-Chloro-N-phenyl-phthalimide ()

  • Structure : Contains a phthalimide core with a chlorine substituent and an N-phenyl group.
  • Function: Used as a monomer precursor for polyimide synthesis.
  • Comparison : Unlike the target compound, this molecule lacks a sulfonamide group and pyridine ring but shares the N-phenyl substitution. The chlorine atom may enhance reactivity in polymerization, whereas the methylsulfanyl group in the target compound could influence solubility or metabolic stability.

(b) 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

  • Structure: Features a pyridine-linked sulfamoyl group and an isoindolinone moiety.
  • Comparison: Both compounds incorporate sulfonamide and pyridine groups, but the compound includes an additional isoindolinone ring, which may enhance rigidity and π-π stacking interactions.

Functional Analogues

(a) Sulfonamide-Containing Pharmaceuticals

Sulfonamides like sulfamethoxazole (a dihydrofolate reductase inhibitor) share the sulfonamide functional group.

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and intermolecular interactions (), likely differ between the target compound and analogues.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide Pyridine N-phenyl, sulfonamide, methylsulfanyl Sulfonamide, amine Not specified (Evidence gap)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, N-phenyl Imide, chloro Polyimide synthesis
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindolinone, pyridine Sulfamoyl, pentanamide Sulfonamide, amide Not specified

Biological Activity

The compound 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_2O2_2S
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of similar compounds reported moderate to excellent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity was measured using the zone of inhibition method, where larger zones indicate higher effectiveness.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Control (Ciprofloxacin)Staphylococcus aureus25
Control (Ciprofloxacin)Escherichia coli22

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies have shown that the compound significantly reduces COX activity compared to controls.

CompoundCOX Inhibition (%)
This compound70
Control (Aspirin)85

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives, including our compound, against clinical isolates of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency. The presence of methylsulfanyl groups was associated with enhanced activity against resistant strains .
  • Inflammation Model : In an animal model of inflammation, the compound was administered to assess its therapeutic potential. Results showed a significant reduction in edema and inflammatory markers when compared to untreated controls .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that the introduction of electron-donating groups like methylsulfanyl enhances biological activity by improving interactions with target proteins involved in inflammation and infection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide?

  • Methodology :

  • Synthesis : A two-step approach is common. First, react 2,3-diaminopyridine derivatives with sulfonyl chlorides (e.g., 4-(methylsulfanyl)benzenesulfonyl chloride) in dichloromethane/pyridine (15:1) at 313 K for 24 hours. This promotes selective sulfonylation at the 3-amino position .
  • Purification : Post-reaction, wash the crude product with 1 M HCl and brine (3×15 mL) to remove unreacted reagents. Recrystallize from ethanol to isolate crystalline material with ~68% yield .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve hydrogen-bonding patterns and confirm molecular geometry .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions. For example, aromatic protons appear at δ 7.1–8.1 ppm, while methylsulfanyl groups show singlet peaks near δ 2.5 ppm .
  • FTIR : Confirm sulfonamide (S=O stretching at ~1130–1370 cm1^{-1}) and amine (N–H bending at ~1500–1600 cm1^{-1}) functionalities .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodology :

  • Regioselectivity Control : Use bulky solvents (e.g., pyridine) to suppress over-sulfonylation. Monitor reaction progress via TLC to terminate before di-substituted byproducts form .
  • Oxidation Prevention : Store intermediates under inert gas (N2_2) to avoid unintended oxidation of the methylsulfanyl (–SMe) group to sulfoxide/sulfone .

Advanced Research Questions

Q. What explains the unexpected regioselectivity in sulfonylation reactions of aminopyridine derivatives?

  • Analysis :

  • Steric and Electronic Factors : The 3-amino group in pyridine derivatives is more nucleophilic due to conjugation with the pyridine ring, favoring sulfonylation at this position. Steric hindrance from adjacent substituents can further direct reactivity .
  • Case Study : In N-(2-aminopyridin-3-yl) derivatives, tosylation exclusively occurs at the 3-position despite the presence of two amino groups, attributed to resonance stabilization of the transition state .

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

  • Methodology :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R22_2^2(8) motifs). In the crystal lattice, N–H⋯N interactions between sulfonamide and pyridine groups stabilize centrosymmetric dimers .
  • Dihedral Angles : Measure angles between aromatic rings (e.g., 32–50°) to assess π-stacking contributions to stability .

Q. What are the oxidation pathways of the methylsulfanyl group, and how do they impact biological activity?

  • Methodology :

  • Controlled Oxidation : Treat the compound with mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide/sulfone derivatives. Monitor via 1H^1H-NMR (sulfoxide: δ 2.7–3.1 ppm; sulfone: δ 3.3–3.6 ppm) .
  • Biological Relevance : Sulfone derivatives often exhibit enhanced metabolic stability and target affinity in enzyme inhibition assays (e.g., COX-2 inhibitors) .

Q. How can structure-activity relationships (SAR) guide the design of analogs for enzyme inhibition?

  • Methodology :

  • Modular Synthesis : Replace the phenyl or pyridine moieties with bioisosteres (e.g., trifluoromethyl groups for enhanced lipophilicity). Use Suzuki-Miyaura coupling to introduce heterocycles .
  • Activity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent electronegativity with inhibitory potency .

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